molecular formula C17H10Cl2N2S2 B13080346 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13080346
M. Wt: 377.3 g/mol
InChI Key: XCVVNEHICVDLHU-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction using chlorinated aromatic compounds.

    Attachment of the thien-2-ylmethyl group: This can be done through alkylation reactions using thienylmethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups may exhibit similar chemical reactivity and biological properties.

Uniqueness

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

4-chloro-5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(19)20-14(21-17)8-12-2-1-7-22-12/h1-7,9H,8H2

InChI Key

XCVVNEHICVDLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=N2)Cl

Origin of Product

United States

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